molecular formula C6H10ClNO B141559 (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one CAS No. 154747-82-7

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one

Cat. No.: B141559
CAS No.: 154747-82-7
M. Wt: 147.6 g/mol
InChI Key: YXSPRXDRLVSOEZ-RXMQYKEDSA-N
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Description

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chloromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the chloromethyl group onto the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. This method allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: This compound also contains a chloromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.

    5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in the production of bio-based chemicals and materials.

Uniqueness

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSPRXDRLVSOEZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)N1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369762
Record name 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154747-82-7
Record name 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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